Cas no 1998030-01-5 (5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane)

5-(4-Bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a structurally unique sulfonamide derivative featuring a bicyclic framework with integrated sulfur and nitrogen heteroatoms. The presence of the 4-bromobenzenesulfonyl moiety enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its rigid bicyclic structure may confer improved stability and selectivity in target interactions. The bromine substituent offers a reactive handle for further functionalization via cross-coupling reactions, making it valuable in medicinal chemistry and materials science. This compound is particularly suited for applications requiring precise molecular architecture and controlled reactivity.
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane structure
1998030-01-5 structure
商品名:5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS番号:1998030-01-5
MF:C11H12BrNO2S2
メガワット:334.252479553223
CID:5333155

5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 化学的及び物理的性質

名前と識別子

    • 5-((4-bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
    • 5-(4-bromophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
    • 5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
    • インチ: 1S/C11H12BrNO2S2/c12-8-1-3-11(4-2-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
    • InChIKey: PVJXEONZEBXJAI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)S(N1CC2CC1CS2)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 387
  • トポロジー分子極性表面積: 71.1
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6554-8582-5mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
5mg
$69.0 2023-09-08
Life Chemicals
F6554-8582-2mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
2mg
$59.0 2023-09-08
Life Chemicals
F6554-8582-15mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
15mg
$89.0 2023-09-08
Life Chemicals
F6554-8582-20mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
20mg
$99.0 2023-09-08
Life Chemicals
F6554-8582-75mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
75mg
$208.0 2023-09-08
Life Chemicals
F6554-8582-3mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
3mg
$63.0 2023-09-08
Life Chemicals
F6554-8582-10mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
10mg
$79.0 2023-09-08
Life Chemicals
F6554-8582-25mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
25mg
$109.0 2023-09-08
Life Chemicals
F6554-8582-40mg
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
40mg
$140.0 2023-09-08
Life Chemicals
F6554-8582-5μmol
5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
1998030-01-5
5μmol
$63.0 2023-09-08

5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 関連文献

5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptaneに関する追加情報

Comprehensive Analysis of 5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 1998030-01-5)

The compound 5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 1998030-01-5) is a structurally unique bicyclic sulfonamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular architecture combines a bromobenzenesulfonyl moiety with a 2-thia-5-azabicyclo[2.2.1]heptane core, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its potential as a sulfonamide-based inhibitor, given the growing demand for targeted therapies in oncology and infectious diseases.

In recent years, the search for novel sulfonamide derivatives has surged due to their broad-spectrum biological activities. The 4-bromobenzenesulfonyl group in this compound enhances its binding affinity to specific protein targets, making it a candidate for enzyme inhibition studies. Computational modeling and structure-activity relationship (SAR) analyses suggest its applicability in designing next-generation therapeutics, aligning with trends in personalized medicine and AI-driven drug development.

The 2-thia-5-azabicyclo[2.2.1]heptane framework contributes to the compound’s stereochemical complexity, which is critical for chiral drug synthesis. This feature resonates with the pharmaceutical industry’s focus on enantioselective catalysis and green chemistry, addressing environmental concerns. Moreover, its bromine substituent offers opportunities for further functionalization via cross-coupling reactions, a hot topic in organoboron chemistry and click chemistry applications.

From a commercial perspective, CAS No. 1998030-01-5 is often queried alongside terms like "sulfonamide prodrugs", "bicyclic heterocycles", and "kinase inhibitors", reflecting its interdisciplinary relevance. Analytical techniques such as HPLC purity testing and X-ray crystallography are frequently employed to characterize its properties, ensuring compliance with Good Manufacturing Practices (GMP). These aspects make it a subject of interest in patent filings and preclinical research publications.

Emerging discussions in bioisosteric replacement strategies highlight the compound’s potential to replace traditional sulfonamides with improved metabolic stability. Its azabicyclic core also aligns with trends in CNS drug design, particularly for neurodegenerative disorders. As synthetic methodologies advance, scalable routes for 5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane production are being optimized to meet industrial demands, bridging academic innovation and commercial viability.

In summary, 5-(4-bromobenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane represents a convergence of medicinal chemistry, materials science, and catalysis research. Its multifaceted applications underscore its value in addressing contemporary challenges in drug development and sustainable synthesis, making it a compound of enduring scientific and industrial significance.

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